4-Chlorobenzyl 4-bromophenyl ketone
Description
Overview of Halogenated Aryl Ketones in Synthetic Chemistry
Halogenated aryl ketones, particularly α-haloketones where a halogen is attached to the carbon adjacent to the carbonyl group, are highly valuable synthons in organic chemistry. nih.gov The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack. nih.gov This increased reactivity makes them powerful precursors for constructing a wide range of heterocyclic compounds, which are prevalent structures in many biologically active molecules and pharmaceuticals. nih.govnih.gov
The synthesis of these compounds is often achieved through the direct α-halogenation of an enolizable aryl ketone. mdpi.com This can be carried out using an elemental halogen like bromine (Br₂) under acidic conditions, which promotes the formation of an enol intermediate that then reacts with the halogen. mdpi.comwikipedia.org While effective, direct halogenation can sometimes lead to moderate selectivity and the formation of di-halogenated byproducts. mdpi.com Other methods include the use of copper(II) halides, such as CuBr₂, as halogenating agents. mdpi.com
The utility of halogenated aryl ketones extends to their use in palladium-catalyzed coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov Furthermore, the halogen atoms can serve as protecting or directing groups that can be selectively removed later through processes like catalytic hydrodehalogenation, providing a strategic route to substituted aryl ketones that are not directly accessible through other methods. acs.org
Structural Significance and Research Interest in 1-(4-bromophenyl)-2-(4-chlorophenyl)ethanone
The research interest in 1-(4-bromophenyl)-2-(4-chlorophenyl)ethanone stems directly from its distinct molecular structure. The molecule consists of a central ethanone (B97240) (two-carbon ketone) bridge connecting a 4-bromophenyl group and a 4-chlorophenyl group. This specific arrangement of two different halogens on separate phenyl rings offers differential reactivity, a feature highly sought after in multi-step synthesis.
The bromine atom is generally a better leaving group than chlorine in nucleophilic aromatic substitution and is more reactive in many palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the brominated ring while leaving the chlorinated ring intact for subsequent transformations. The ketone's carbonyl group and its adjacent α-carbon provide additional sites for a wide array of chemical reactions, including condensations, reductions, and nucleophilic additions.
While specific research applications for 1-(4-bromophenyl)-2-(4-chlorophenyl)ethanone itself are not extensively documented in mainstream literature, it is listed as a research chemical for use in laboratory synthesis. sigmaaldrich.comsigmaaldrich.com Its value is as a building block. For instance, similar di-halogenated ketone derivatives are used as precursors in the synthesis of complex heterocyclic systems and potential bioactive compounds. researchgate.net The structural analysis of a related compound, 1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone, reveals how the two aromatic rings are oriented in space, which can influence how the molecule interacts with reagents and biological targets. researchgate.net
| Property | Value | Source |
|---|---|---|
| CAS Number | 107028-33-1 | sigmaaldrich.com |
| Linear Formula | C₁₄H₁₀BrClO | sigmaaldrich.com |
| Synonym | 4-Bromophenyl 4-chlorobenzyl ketone | sigmaaldrich.com |
Historical Context of Related Aryl Ketone Synthesis and Applications
The synthesis of aryl ketones is a cornerstone of organic chemistry with a rich history. The Friedel-Crafts acylation, first reported in 1877, remains a fundamental method for forming a carbon-carbon bond between an aromatic ring and an acyl group, typically using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst like aluminum chloride. This reaction was one of the earliest and most powerful tools for producing simple aryl ketones. acs.org
Over the decades, synthetic methodologies have evolved significantly to overcome the limitations of classical methods, such as harsh reaction conditions and limited functional group tolerance. The advent of transition metal catalysis, particularly with palladium, revolutionized the synthesis of aryl ketones in the late 20th and early 21st centuries. organic-chemistry.org
Modern approaches allow for the coupling of aryl halides (including bromides) with a variety of acylation partners. acs.org For example, palladium-catalyzed reactions can couple aryl bromides with acyl anion equivalents, such as N-tert-butylhydrazones, which are then hydrolyzed to yield the desired ketone. acs.org Other innovative methods include the palladium-catalyzed addition of potassium aryltrifluoroborates to nitriles and the direct acylation of aryl bromides with aldehydes. organic-chemistry.org These contemporary techniques offer milder conditions, broader substrate scope, and greater compatibility with sensitive functional groups, making the synthesis of complex aryl ketones like 1-(4-bromophenyl)-2-(4-chlorophenyl)ethanone more efficient and versatile. organic-chemistry.orgacs.org
| Method | Description | Typical Reagents | Source |
|---|---|---|---|
| Friedel-Crafts Acylation | Classic electrophilic aromatic substitution to install an acyl group on an aromatic ring. | Acyl chloride/anhydride, Lewis acid (e.g., AlCl₃) | acs.org |
| Palladium-Catalyzed Coupling | Coupling of aryl halides with acyl anion equivalents. | Aryl bromide, N-tert-butylhydrazone, Pd catalyst | acs.org |
| Palladium-Catalyzed Acylation | Direct coupling of aryl bromides with aldehydes. | Aryl bromide, aldehyde, Pd catalyst, amine co-catalyst | organic-chemistry.org |
| Grignard Reagent Addition | Reaction of Grignard reagents with N-Boc amides. | Aryl/alkyl Grignard reagent, N-Boc amide | organic-chemistry.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
107028-33-1 |
|---|---|
Molecular Formula |
C14H10BrClO |
Molecular Weight |
309.58 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C14H10BrClO/c15-12-5-3-11(4-6-12)14(17)9-10-1-7-13(16)8-2-10/h1-8H,9H2 |
InChI Key |
LUDVLJKIERZORX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Bromophenyl 2 4 Chlorophenyl Ethanone and Analogues
Classical Approaches to Substituted Aryl Ketones
The traditional synthesis of halogenated aryl ketones like 1-(4-bromophenyl)-2-(4-chlorophenyl)ethanone relies on fundamental organic reactions that have been refined over decades. These methods are well-understood and widely used for constructing the core ketone structure.
Friedel-Crafts Acylation Strategies in the Synthesis of Halogenated Benzophenones and Ketones
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds and introducing a keto-group to an aromatic ring. youtube.commasterorganicchemistry.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.comresearchgate.net
For the synthesis of a diaryl ketone with the structure of 1-(4-bromophenyl)-2-(4-chlorophenyl)ethanone, a plausible Friedel-Crafts approach would involve the acylation of bromobenzene (B47551) with 4-chlorophenylacetyl chloride. In this reaction, the Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. masterorganicchemistry.com The bromobenzene, an aromatic ring, then acts as a nucleophile, attacking the acylium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final ketone product.
The orientation of the acylation on the bromobenzene ring is directed by the bromine atom, which is an ortho-, para-directing deactivator. This results in a mixture of isomers, with the para-substituted product, 1-(4-bromophenyl)-2-(4-chlorophenyl)ethanone, being the major product due to reduced steric hindrance compared to the ortho position. rsc.orgscribd.com The reaction conditions, including the choice of solvent, catalyst, and temperature, can be optimized to maximize the yield of the desired para-isomer. rsc.orgscribd.com
Table 1: Factors Influencing Friedel-Crafts Acylation of Halogenated Benzenes
| Factor | Effect on Reaction | Examples/Conditions |
|---|---|---|
| Catalyst | A strong Lewis acid is required to generate the acylium ion. Moderately active catalysts may require higher temperatures. researchgate.net | AlCl₃, FeCl₃, ZnCl₂, Antimony pentachloride researchgate.net |
| Solvent | Can influence catalyst activity and product distribution. | Nitrobenzene, Carbon disulfide |
| Temperature | Affects reaction rate and isomer distribution. | Reactions can be run at various temperatures, e.g., 25°C. rsc.org |
| Substrate | Strongly deactivating groups on the aromatic ring can inhibit the reaction. Halogens are acceptable. masterorganicchemistry.com | Chlorobenzene, Bromobenzene |
Condensation Reactions for α,β-Unsaturated Ketones (Chalcones) Featuring Halogenated Aromatic Moieties
An alternative and highly versatile route to ketones like 1-(4-bromophenyl)-2-(4-chlorophenyl)ethanone involves the synthesis and subsequent reduction of an α,β-unsaturated ketone, commonly known as a chalcone (B49325). nih.gov Chalcones are synthesized through a base-catalyzed aldol (B89426) condensation reaction, specifically the Claisen-Schmidt condensation. core.ac.ukyoutube.com
This method involves the reaction of a substituted aromatic ketone with an aromatic aldehyde. researchgate.netnih.gov To synthesize the precursor for our target molecule, one would react 1-(4-bromophenyl)ethanone with 4-chlorobenzaldehyde. orgsyn.org The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. nih.govcore.ac.uk The base deprotonates the α-carbon of the 1-(4-bromophenyl)ethanone to form an enolate ion. youtube.com This enolate then attacks the carbonyl carbon of 4-chlorobenzaldehyde, leading to a β-hydroxy ketone intermediate which readily dehydrates to form the stable, conjugated chalcone: (E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one.
To obtain the target saturated ketone, 1-(4-bromophenyl)-2-(4-chlorophenyl)ethanone, the double bond of the chalcone precursor must be reduced. This can be achieved through various catalytic hydrogenation methods.
Table 2: Typical Conditions for Claisen-Schmidt Condensation
| Component | Function/Example |
|---|---|
| Aryl Ketone | Provides the enolate. e.g., 1-(4-bromophenyl)ethanone. orgsyn.org |
| Aryl Aldehyde | The electrophile. e.g., 4-chlorobenzaldehyde. |
| Catalyst | Typically a strong base. e.g., NaOH, KOH. core.ac.uk |
| Solvent | Often an alcohol. e.g., Ethanol. nih.govyoutube.com |
| Temperature | Can range from ice-bath temperatures to room temperature. nih.govyoutube.com |
Grignard Reagent Mediated Syntheses of Functionalized Ketones
Grignard reagents, or organomagnesium halides, are powerful nucleophiles used extensively in the formation of carbon-carbon bonds. organic-chemistry.org They offer a reliable method for the synthesis of aryl ketones. researchgate.net A direct approach to synthesizing 1-(4-bromophenyl)-2-(4-chlorophenyl)ethanone using this method would involve the reaction of a Grignard reagent with a suitable acyl derivative.
For instance, 4-bromobenzoyl chloride can be treated with a Grignard reagent prepared from 4-chlorobenzyl chloride, which is 4-chlorobenzylmagnesium chloride. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride. This reaction is often performed in the presence of additives or under specific conditions to prevent a common side reaction: the addition of a second equivalent of the Grignard reagent to the newly formed ketone, which would result in a tertiary alcohol. organic-chemistry.orgresearchgate.net The use of bis[2-(N,N-dimethylamino)ethyl] ether has been shown to moderate the reactivity of Grignard reagents, allowing for the selective formation of the ketone in high yields. researchgate.net
This method is highly effective for creating unsymmetrical ketones and is tolerant of a variety of functional groups, making it a key tool in organic synthesis. nih.govrsc.orgresearchgate.net
Advanced and Multicomponent Synthetic Pathways
Modern synthetic chemistry often focuses on improving efficiency by reducing the number of reaction steps, minimizing waste, and simplifying purification processes. These principles are applied in one-pot reactions and derivatization strategies.
One-Pot Reaction Sequences for the Generation of Ketone Structures
One-pot synthesis combines multiple reaction steps into a single process without the isolation of intermediates, leading to increased efficiency and reduced environmental impact. google.com For the synthesis of 1-(4-bromophenyl)-2-(4-chlorophenyl)ethanone, a hypothetical one-pot reaction could be designed based on the chalcone pathway.
This could involve performing the Claisen-Schmidt condensation of 1-(4-bromophenyl)ethanone and 4-chlorobenzaldehyde, and then, after the formation of the chalcone is complete, introducing a reducing agent directly into the same reaction vessel to hydrogenate the α,β-unsaturated double bond. This would circumvent the need to isolate and purify the intermediate chalcone. While specific one-pot syntheses for this exact molecule are not widely reported, the principle is a common strategy in modern organic synthesis. For example, one-pot methods have been developed for the synthesis of related α-bromoacetophenones. researchgate.net
Derivatization from Precursors and Intermediate Compounds
The synthesis of 1-(4-bromophenyl)-2-(4-chlorophenyl)ethanone can also be achieved by modifying existing precursors and intermediates. orgsyn.org Several commercially available or easily synthesized compounds can serve as starting points.
One such precursor is 1-(4-bromophenyl)ethanone. orgsyn.org This ketone can undergo α-bromination to yield 2-bromo-1-(4-bromophenyl)ethanone. This intermediate can then react with a suitable organometallic reagent, such as a 4-chlorophenyl Grignard or organocuprate reagent, in a nucleophilic substitution reaction to form the final product.
Alternatively, one could start with 1-(4-bromophenyl)-2-chloroethan-1-one. This α-haloketone is an excellent electrophile. It can be subjected to a Friedel-Crafts-type alkylation reaction with chlorobenzene, catalyzed by a Lewis acid, to introduce the 4-chlorophenyl group at the α-position, directly yielding 1-(4-bromophenyl)-2-(4-chlorophenyl)ethanone. This approach leverages the reactivity of pre-functionalized building blocks to construct the target molecule efficiently.
Table 3: Precursors for Derivatization
| Precursor Compound | CAS Number | Potential Transformation |
|---|---|---|
| 1-(4-Bromophenyl)ethanone | 99-90-1 | α-halogenation followed by substitution. orgsyn.org |
| 1-(4-Bromophenyl)ethanone oxime | 5798-71-0 | Can be converted back to the ketone or used in other transformations. orgsyn.org |
| 1-(4-Bromophenyl)-2-chloroethan-1-one | 4209-02-3 | Friedel-Crafts alkylation with chlorobenzene. |
Chemo- and Regioselective Synthesis of 4-Chlorobenzyl 4-bromophenyl ketone Isomers and Derivatives
The chemo- and regioselective synthesis of 1-(4-bromophenyl)-2-(4-chlorophenyl)ethanone, also known as this compound, involves the formation of a carbon-carbon bond between the carbonyl carbon and the 4-chlorobenzyl group, and a carbon-carbon bond between the carbonyl carbon and the 4-bromophenyl group. The primary challenge lies in directing the substituents to their specific positions (para on both rings) and preventing reactions at other sites on the aromatic rings. Key strategies include classical methods like Friedel-Crafts acylation and organometallic reactions, as well as modern cross-coupling techniques.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental method for forming aryl ketones. researchgate.net For this compound, this can be approached via two main disconnection pathways, each with distinct regiochemical considerations.
Acylation of Bromobenzene: This route involves the reaction of bromobenzene with 4-chlorophenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The bromine atom on the benzene (B151609) ring is an ortho-, para-directing group, meaning it activates these positions for electrophilic substitution. However, it is also deactivating. The acylation is expected to yield a mixture of isomers, primarily the desired 1-(4-bromophenyl)-2-(4-chlorophenyl)ethanone and the undesired 1-(2-bromophenyl)-2-(4-chlorophenyl)ethanone. The para-isomer is generally favored due to reduced steric hindrance compared to the ortho-position. tcd.ie
Acylation of 4-Chlorotoluene (B122035): An alternative is the acylation of 4-chlorotoluene with a 4-bromobenzoyl chloride. This approach is more complex as it involves a Friedel-Crafts alkylation rather than acylation by the benzyl (B1604629) group, which can lead to polysubstitution and rearrangement issues. The directing effects of both the chloro and methyl groups would need to be considered.
The regioselectivity of the Friedel-Crafts acylation of bromobenzene is a critical factor, as summarized in the table below.
| Acylation Route | Reactants | Expected Major Product (Regioisomer) | Expected Minor Product (Regioisomer) | Rationale for Selectivity |
| 1 | Bromobenzene + 4-Chlorophenylacetyl Chloride | 1-(4-bromophenyl)-2-(4-chlorophenyl)ethanone | 1-(2-bromophenyl)-2-(4-chlorophenyl)ethanone | The bromine atom is an ortho, para-director. The para-position is sterically less hindered, leading to it being the major product. tcd.ie |
Organometallic Approaches (e.g., Grignard Reaction)
Grignard reactions provide a powerful tool for C-C bond formation but can lack chemoselectivity with highly functionalized molecules. A potential route would involve the reaction of a Grignard reagent with an acyl chloride or another carboxylic acid derivative.
A plausible synthesis could involve the reaction of 4-bromophenylmagnesium bromide with 4-chlorophenylacetyl chloride. The high reactivity of the Grignard reagent necessitates careful control of reaction conditions to prevent side reactions, such as addition to the ketone product to form a tertiary alcohol.
Modern Cross-Coupling Methodologies
Modern transition-metal-catalyzed cross-coupling reactions offer significant advantages in terms of chemo- and regioselectivity for the synthesis of complex molecules like unsymmetrical diaryl ketones.
Fukuyama Coupling: This reaction involves the coupling of an organozinc reagent with a thioester, catalyzed by palladium. rsc.org For the target molecule, this could involve reacting a 4-chlorobenzylzinc halide with S-ethyl 4-bromothiobenzoate. This method is known for its high functional group tolerance.
Suzuki-Miyaura Coupling: The Suzuki reaction couples an organoboron compound with an organohalide. One potential pathway is the palladium-catalyzed reaction of 4-chlorobenzylboronic acid with 4-bromobenzoyl chloride. This reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups, making it highly suitable for synthesizing substituted diaryl ketones. researchgate.net
The following table provides a comparative overview of these synthetic strategies.
| Synthetic Strategy | Key Reactant 1 | Key Reactant 2 | Catalyst/Reagent | Key Advantages | Key Challenges |
| Friedel-Crafts Acylation | Bromobenzene | 4-Chlorophenylacetyl Chloride | AlCl₃ (Lewis Acid) | Readily available starting materials. | Potential for regioisomer formation (ortho vs. para); requires stoichiometric amounts of catalyst. tcd.ie |
| Grignard Reaction | 4-Bromophenylmagnesium bromide | 4-Chlorophenylacetyl Chloride | None (Stoichiometric) | Strong nucleophile for robust C-C bond formation. | Low chemoselectivity; risk of over-addition to form tertiary alcohols. |
| Fukuyama Coupling | S-Ethyl 4-bromothiobenzoate | 4-Chlorobenzylzinc halide | Pd(dba)₂ (or other Pd catalyst) | High functional group tolerance; good yields for unsymmetrical ketones. rsc.org | Requires preparation of organozinc reagents. |
| Suzuki-Miyaura Coupling | 4-Bromobenzoyl chloride | 4-Chlorobenzylboronic acid | Pd Catalyst (e.g., Pd(PPh₃)₄) | Excellent chemo- and regioselectivity; mild reaction conditions. researchgate.net | Requires synthesis of specific boronic acid derivatives. |
These methodologies provide a versatile toolkit for chemists to approach the synthesis of this compound and its analogues, with modern cross-coupling reactions generally offering the highest degree of control over the final product's structure.
Reaction Mechanisms and Chemical Transformations Involving 1 4 Bromophenyl 2 4 Chlorophenyl Ethanone
Fundamental Reactivity of the Carbonyl Group in Halogenated Aryl Ketones
The carbonyl group (C=O) is the most prominent functional group in 1-(4-bromophenyl)-2-(4-chlorophenyl)ethanone, and its reactivity is significantly influenced by the presence of the halogenated aryl substituents. The carbon atom of the carbonyl group is electrophilic due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. studymind.co.ukmasterorganicchemistry.com The electron-withdrawing nature of the bromo and chloro substituents on the phenyl rings further enhances the electrophilicity of the carbonyl carbon.
Nucleophilic Addition Reactions and Their Mechanistic Implications
Nucleophilic addition is a characteristic reaction of aldehydes and ketones. masterorganicchemistry.comallstudiesjournal.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This intermediate is then typically protonated to yield an alcohol. youtube.com
The general mechanism for nucleophilic addition to a ketone is as follows:
Nucleophilic attack: The nucleophile donates a pair of electrons to the carbonyl carbon, forming a new carbon-nucleophile bond and breaking the C=O pi bond. The electrons from the pi bond move to the oxygen atom, creating an alkoxide ion. studymind.co.ukyoutube.com
Protonation: The negatively charged oxygen atom of the alkoxide intermediate is protonated by a protic solvent or a dilute acid to form the final alcohol product. studymind.co.ukyoutube.com
For 1-(4-bromophenyl)-2-(4-chlorophenyl)ethanone, the presence of two bulky aryl groups can sterically hinder the approach of the nucleophile to the carbonyl carbon. ncert.nic.in However, the electronic effects of the halogens, which make the carbonyl carbon more electron-poor, generally favor nucleophilic addition. ncert.nic.in The reaction of aldehydes and ketones with nucleophiles like cyanide ions (from KCN and acid) to form hydroxynitriles is a classic example of nucleophilic addition that increases the carbon chain length. studymind.co.ukchemrevise.org
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Product Type |
| Hydride ion (from NaBH₄ or LiAlH₄) | Secondary alcohol |
| Grignard reagent (R-MgX) | Tertiary alcohol |
| Cyanide ion (CN⁻) | Cyanohydrin |
| Ammonia and its derivatives (H₂N-Z) | Imine derivatives (Schiff bases) |
Enolization and Keto-Enol Tautomerism Studies
Ketones with at least one α-hydrogen, like 1-(4-bromophenyl)-2-(4-chlorophenyl)ethanone, can exist in equilibrium with their corresponding enol tautomers. masterorganicchemistry.comlibretexts.org This constitutional isomerism, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. libretexts.org The equilibrium between the keto and enol forms is typically catalyzed by either acid or base. masterorganicchemistry.comlibretexts.org
Under acidic conditions, the carbonyl oxygen is protonated, making the α-hydrogens more acidic and facilitating their removal to form the enol. masterorganicchemistry.com In basic conditions, a base removes an α-hydrogen to form an enolate ion, which is then protonated to yield the enol. youtube.com
Generally, the keto form is more stable and predominates at equilibrium for simple ketones. masterorganicchemistry.comlibretexts.org However, the stability of the enol form can be influenced by factors such as conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.comyoutube.com For 1-(4-bromophenyl)-2-(4-chlorophenyl)ethanone, the enol form would benefit from conjugation with the aromatic rings. Studies on similar systems, like 1,3-dicarbonyl compounds, show that intramolecular hydrogen bonding and extended conjugation can significantly increase the proportion of the enol tautomer. youtube.com The solvent also plays a crucial role; for instance, the enol content of acetoacetic acid is significantly higher in non-polar solvents compared to polar ones. masterorganicchemistry.com
Disproportionation and Reduction Pathways of Ketones in Synthetic Contexts
Disproportionation is a redox reaction where a substance is simultaneously oxidized and reduced. wikipedia.org In the context of ketones, certain reactions can lead to disproportionation. For example, the Cannizzaro reaction, which typically occurs with aldehydes lacking α-hydrogens, involves the disproportionation of one molecule to an alcohol (reduction) and another to a carboxylic acid (oxidation) in the presence of a strong base. ncert.nic.inweebly.comlearncbse.in While not a direct disproportionation of the ketone itself, related transformations can occur. For instance, some ruthenium complexes can catalyze the disproportionation of acyclic ketones into carboxylate ions and ethers. rsc.org
The reduction of ketones is a fundamental transformation in organic synthesis. 1-(4-bromophenyl)-2-(4-chlorophenyl)ethanone can be reduced to the corresponding secondary alcohol, 1-(4-bromophenyl)-2-(4-chlorophenyl)ethanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon in a nucleophilic addition reaction. studymind.co.uk The Clemmensen reduction (using zinc-amalgam and concentrated hydrochloric acid) can reduce the carbonyl group completely to a methylene (B1212753) (CH₂) group. weebly.com
Mechanisms of Carbon-Carbon Bond Formation and Cleavage
The α-carbon of 1-(4-bromophenyl)-2-(4-chlorophenyl)ethanone can participate in carbon-carbon bond-forming reactions. Through the formation of an enol or enolate, the α-carbon becomes nucleophilic and can react with various electrophiles. youtube.com A classic example is the aldol (B89426) condensation, where two carbonyl compounds react in the presence of a base to form a β-hydroxy carbonyl compound. ncert.nic.inmsu.edu
Conversely, once halogenated at the α-position, the α-carbon's reactivity is reversed (umpolung), and it becomes electrophilic. youtube.com This allows for SN2 reactions with good nucleophiles, leading to the formation of new carbon-carbon bonds. youtube.com For instance, α-halo ketones can react with nucleophiles like sodium cyanide to introduce a cyano group. youtube.com
The α-arylation of ketones is another important C-C bond-forming reaction. nih.gov While often achieved through cross-coupling of α-haloenones, direct C-H arylation methods are also being developed. nih.gov
Cycloaddition Reactions with Related Halogenated Ketone Systems
Cycloaddition reactions are powerful tools for the construction of cyclic molecules. libretexts.org While direct [2+2] cycloaddition of the carbonyl group in 1-(4-bromophenyl)-2-(4-chlorophenyl)ethanone is not a common reaction, related systems can undergo such transformations. For example, α,β-unsaturated ketones can participate in [2+2] cycloaddition reactions with alkenes under photochemical conditions. youtube.com
More relevant to the reactivity of the enol or enolate form of the ketone are [3+2] cycloaddition reactions. For instance, enantioselective [3+2] cycloaddition reactions between nitrile oxides and the enolates of α-keto esters have been developed, catalyzed by chiral copper(II) complexes. nih.gov This demonstrates the potential for the enolate of 1-(4-bromophenyl)-2-(4-chlorophenyl)ethanone to act as a three-atom component in cycloaddition reactions, leading to the formation of five-membered heterocyclic rings. nih.govacs.org
Spectroscopic Characterization and Structural Elucidation of 1 4 Bromophenyl 2 4 Chlorophenyl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
Specific ¹H NMR spectral data for 1-(4-bromophenyl)-2-(4-chlorophenyl)ethanone, including chemical shifts, multiplicities, and coupling constants, are not available in the reviewed sources.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
Detailed ¹³C NMR spectral data for 1-(4-bromophenyl)-2-(4-chlorophenyl)ethanone, which would identify the chemical shifts for the carbonyl, methylene (B1212753), and aromatic carbons, could not be found in the public domain.
Advanced NMR Techniques (e.g., DEPT, COSY, HMBC) for Definitive Structural Elucidation
Information from advanced 2D NMR experiments such as DEPT, COSY, and HMBC, which are crucial for the definitive assignment of proton and carbon signals and for confirming the connectivity of the molecular structure, is not available.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Analysis of Carbonyl Stretching Frequencies
The specific infrared (IR) and Raman absorption frequencies for the carbonyl (C=O) group in 1-(4-bromophenyl)-2-(4-chlorophenyl)ethanone are not documented in the available literature. This data is essential for understanding the electronic environment of the ketone functional group.
Fingerprint Region Analysis for Halogenated Aromatic Systems
A detailed analysis of the fingerprint region (typically 1500-500 cm⁻¹) of the IR and Raman spectra, which would provide valuable information on the vibrational modes of the 4-bromophenyl and 4-chlorophenyl moieties, is not possible due to the absence of experimental spectra.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. mt.commdpi.com For 1-(4-bromophenyl)-2-(4-chlorophenyl)ethanone, the spectrum is expected to be dominated by absorptions from the two aromatic rings and the carbonyl group.
The key chromophores (light-absorbing groups) in the molecule are the 4-bromobenzoyl group and the 4-chlorobenzyl group. Aromatic ketones typically exhibit two main absorption bands: a strong band at shorter wavelengths (around 200-280 nm) corresponding to the π → π* transition of the conjugated system, and a weaker band at longer wavelengths (usually above 300 nm) resulting from the n → π* transition of the carbonyl group's non-bonding electrons. mt.com
The presence of a bromine atom on one phenyl ring and a chlorine atom on the other is expected to cause a bathochromic (red) shift of the π → π* absorption bands compared to unsubstituted acetophenone (B1666503). This is due to the auxochromic effect of the halogen substituents, which extends the conjugation. The exact positions (λmax) and intensities of these absorptions have not been reported experimentally for this specific compound.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. nih.gov For 1-(4-bromophenyl)-2-(4-chlorophenyl)ethanone, the exact molecular weight can be calculated from its formula, C₁₄H₁₀BrClO.
High-Resolution Mass Spectrometry (HRMS) would be able to confirm the elemental composition by measuring the mass with very high precision. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, as both elements have two major stable isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl).
While a full experimental mass spectrum is not available in the literature, the expected fragmentation pattern would likely involve the cleavage of the bond between the carbonyl carbon and the methylene bridge (α-cleavage). This would lead to the formation of characteristic fragment ions, such as the 4-bromobenzoyl cation ([C₇H₄BrO]⁺) and the 4-chlorobenzyl cation ([C₇H₆Cl]⁺). The mass spectra of related fragments like 4'-bromoacetophenone (B126571) and 4-chlorobenzyl bromide are well-documented and support these predicted fragmentation pathways. nist.govnist.gov
Table 1: Calculated Mass Spectrometric Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀BrClO |
| Molecular Weight ( g/mol ) | 309.58 |
| Monoisotopic Mass (Da) | 307.96036 |
Data computed by PubChem. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a process that determines the percentage composition of elements within a compound. velp.comfilab.fr It is a fundamental technique for verifying the purity and empirical formula of a synthesized compound. For 1-(4-bromophenyl)-2-(4-chlorophenyl)ethanone, the theoretical elemental composition can be calculated from its molecular formula, C₁₄H₁₀BrClO. Experimental data from combustion analysis would be compared against these theoretical values to confirm the compound's identity. No published experimental results for the elemental analysis of this specific ketone are currently available.
Table 2: Theoretical Elemental Composition
| Element | Symbol | Atomic Weight | % Composition |
|---|---|---|---|
| Carbon | C | 12.011 | 54.32% |
| Hydrogen | H | 1.008 | 3.26% |
| Bromine | Br | 79.904 | 25.81% |
| Chlorine | Cl | 35.453 | 11.45% |
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystal, providing precise information on bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov A crystal structure analysis for 1-(4-bromophenyl)-2-(4-chlorophenyl)ethanone has not been reported in the Cambridge Structural Database or other public repositories.
Such an analysis would reveal the precise conformation of the molecule in the solid state, including the dihedral angle between the two phenyl rings and the geometry around the central ketone and methylene groups. It would also elucidate the crystal packing, showing how the molecules arrange themselves through intermolecular forces like halogen bonding, C-H···O hydrogen bonds, or π-π stacking interactions, which are common in such aromatic compounds.
Computational Chemistry and Theoretical Studies of 4 Chlorobenzyl 4 Bromophenyl Ketone
Quantum Chemical Calculations: Density Functional Theory (DFT) and Hartree-Fock (HF) Methods
There are no specific research articles available that detail the application of DFT and HF methods to 4-Chlorobenzyl 4-bromophenyl ketone. Such studies are crucial for understanding the molecule's quantum mechanical nature.
While a full geometry optimization and analysis of the energetic stability of this compound using DFT or HF methods has not been published, basic structural information is available from chemical repositories. A systematic study would be required to determine the most stable conformers and the energetic barriers between them.
A detailed vibrational frequency calculation for this compound, which would allow for the theoretical prediction of its infrared and Raman spectra, is not present in the current body of scientific literature. Such an analysis would be invaluable for confirming the compound's structure and understanding its vibrational modes. For ketones in general, the carbonyl (C=O) stretching vibration is a prominent feature in infrared spectroscopy, typically appearing in the range of 1710-1740 cm⁻¹. mdpi.com
Electronic Structure Analysis
A comprehensive analysis of the electronic structure of this compound has not been the focus of any specific research.
No dedicated studies on the Frontier Molecular Orbitals (HOMO and LUMO) of this compound have been published. FMO analysis is fundamental in predicting the chemical reactivity of a molecule, with the HOMO indicating its ability to donate electrons and the LUMO its capacity to accept electrons. mdpi.comacs.org The energy gap between the HOMO and LUMO is a key indicator of molecular stability. mdpi.comacs.org
Specific calculations of global and local reactivity descriptors, such as chemical hardness, softness, electronegativity, and electrophilicity or nucleophilicity indices for this compound, are not available in published research. These descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity.
Reaction Pathway Analysis and Transition State Investigations
Computational chemistry provides a powerful lens for examining the intricate details of chemical reactions, offering insights into the energetic landscapes of reaction pathways and the fleeting nature of transition states. For this compound, which is a substituted chalcone (B49325), its synthesis is typically achieved through the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). In the specific case of this compound, the reactants would be 4-bromoacetophenone and 4-chlorobenzaldehyde.
Theoretical studies on the Claisen-Schmidt condensation for the formation of chalcones have elucidated a multi-step reaction mechanism. The process is initiated by the deprotonation of the α-carbon of the acetophenone by a base, typically a hydroxide (B78521) ion, to form a reactive enolate ion. This is followed by the nucleophilic attack of the enolate on the carbonyl carbon of the benzaldehyde, leading to the formation of a β-hydroxy ketone intermediate. The final step involves the dehydration of this intermediate to yield the α,β-unsaturated ketone, i.e., the chalcone.
Detailed computational analyses, often employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface of this reaction. These studies help in identifying the transition states connecting the reactants, intermediates, and products, and in calculating the activation energies associated with each step.
A theoretical investigation into the formation of various 4-X-chalcones (where X represents different substituents) through the Claisen-Schmidt reaction has provided valuable thermodynamic data. researchgate.net The study analyzed the influence of different substituents on the thermodynamics of the reaction. The table below presents the calculated enthalpy (ΔH) and Gibbs free energy (ΔG) variations for the first step of the synthesis of several substituted chalcones, which involves the attack of the acetophenonate ion on the substituted benzaldehyde. researchgate.net
| Chalcone Derivative | Enthalpy Variation (ΔH) (kJ/mol) | Gibbs Free Energy Variation (ΔG) (kJ/mol) |
| Chalc-NO₂ | -45.9 | -46.1 |
| Chalc-Cl | -26.8 | -28.5 |
| Chalc-OH | -23.2 | -25.6 |
| Chalc-H | -22.1 | -25.3 |
| Chalc-NH₂ | -18.3 | -25.5 |
| Chalc-MeO | -14.3 | -17.2 |
Data sourced from a theoretical study on the formation mechanism of 4-X-chalcones. researchgate.net
The data reveals that the presence of electron-withdrawing groups, such as the nitro group (NO₂), on the benzaldehyde ring makes the first step of the reaction more thermodynamically favorable, as indicated by the more negative ΔH and ΔG values. researchgate.net Conversely, electron-donating groups, like the methoxy (B1213986) group (MeO), result in a less exergonic reaction. researchgate.net This trend provides a quantitative understanding of the electronic effects of substituents on the reaction pathway.
Further computational studies have explored the role of the solvent and the catalyst in the reaction mechanism. researchgate.net These investigations have highlighted the importance of explicit solvent molecules in stabilizing transition states and intermediates through hydrogen bonding and other intermolecular interactions. The analysis of transition states often reveals the precise geometry of the interacting molecules at the peak of the energy barrier, providing crucial information about the bond-breaking and bond-forming processes.
While specific computational studies exclusively focused on the reaction pathway for the synthesis of this compound are not extensively available, the theoretical work on the broader class of chalcones provides a robust framework for understanding its formation. The principles and trends observed in these studies are directly applicable to understanding the synthesis of this specific compound.
Q & A
Q. How can kinetic studies elucidate the hydrolysis mechanism of this ketone in aqueous acidic media?
- Methodological Answer : Conduct pseudo-first-order kinetics (excess HCl). Monitor [ketone] via UV-Vis at 270 nm. Arrhenius plots (20–50°C) determine activation energy. NMR tracks intermediate formation (e.g., gem-diol) .
Data Contradiction & Troubleshooting
Q. Why do reported melting points vary (e.g., 98–102°C), and how can this be standardized?
Q. What causes discrepancies in catalytic cross-coupling yields (40–75%) with this ketone?
- Methodological Answer : Trace moisture deactivates catalysts. Pre-dry solvents (MgSO₄) and reagents (3Å molecular sieves). Optimize ligand choice (e.g., SPhos vs. XPhos) to enhance Pd catalyst turnover .
Safety & Waste Management
Q. What are the best practices for handling halogenated waste from this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
